molecular formula C8H12O2 B117516 Dimedone CAS No. 126-81-8

Dimedone

Cat. No. B117516
CAS RN: 126-81-8
M. Wt: 140.18 g/mol
InChI Key: BADXJIPKFRBFOT-UHFFFAOYSA-N
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Patent
US04386222

Procedure details

A solution of 5 parts of 5-keto-3,3-dimethylhexanoic acid and about 15 parts of 73% sulfuric acid was heated for one hour in a 130°-135° oil bath. The cooled solution was then poured into a separatory funnel containing ice and chloroform. The aqueous phase was then washed three times with additional chloroform. The combined organic extractions were then dried and evaporated. There was obtained an 82.3% yield of dimedone. It was further recrystallized from toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.3%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[CH2:3][C:4]([CH3:10])([CH3:9])[CH2:5][C:6](O)=[O:7].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[CH3:9][C:4]1([CH3:10])[CH2:3][C:2](=[O:1])[CH2:11][C:6](=[O:7])[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(CC(=O)O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled solution was then poured into a separatory funnel
WASH
Type
WASH
Details
The aqueous phase was then washed three times with additional chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
CUSTOM
Type
CUSTOM
Details
were then dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(=O)CC(=O)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.